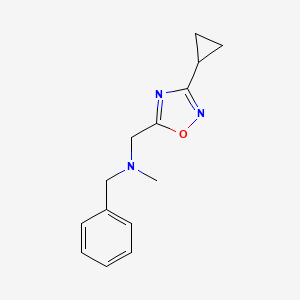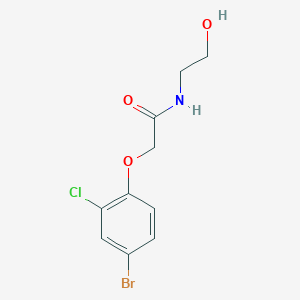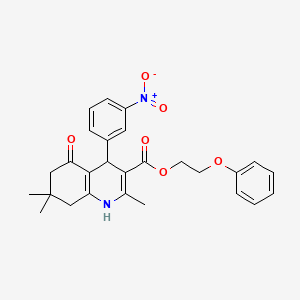![molecular formula C21H28O3 B4929413 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4929413.png)
1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene, also known as Iproniazid, is a chemical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It was initially developed as an antidepressant drug in the 1950s, but its usage was discontinued due to the emergence of other more effective antidepressant drugs. However, Iproniazid has found its application in scientific research, especially in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene involves the inhibition of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on behavior and mood.
Biochemical and Physiological Effects
The increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain due to the inhibition of monoamine oxidase by 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene can have various biochemical and physiological effects. For instance, it can lead to an improvement in mood, reduction in anxiety, and an increase in cognitive performance.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene in lab experiments is its ability to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can have various effects on behavior and mood. However, one limitation of using 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene is its non-selective inhibition of monoamine oxidase, which can lead to the accumulation of tyramine and other biogenic amines in the body, leading to adverse effects such as hypertensive crisis.
Orientations Futures
There are several future directions for the use of 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene in scientific research. One direction is the investigation of its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is the development of more selective MAOIs that can target specific monoamine oxidase isoforms, leading to fewer adverse effects. Additionally, the use of 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene in combination with other drugs or therapies for the treatment of depression and other mood disorders can be explored.
Méthodes De Synthèse
The synthesis of 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene involves the reaction of 3-isopropylphenol with 1,4-dibromobutane in the presence of sodium hydroxide to produce 1-[4-(3-isopropylphenoxy)butoxy]-4-bromobutane. This intermediate is then reacted with 2-methoxy-4-methylphenol in the presence of copper powder to yield 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene.
Applications De Recherche Scientifique
1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene has found its application in scientific research, especially in the field of neuroscience. It is known to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on behavior and mood.
Propriétés
IUPAC Name |
2-methoxy-4-methyl-1-[4-(3-propan-2-ylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-16(2)18-8-7-9-19(15-18)23-12-5-6-13-24-20-11-10-17(3)14-21(20)22-4/h7-11,14-16H,5-6,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPHHJZYOGAWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC(=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-1H-benzimidazole-5-carboxamide](/img/structure/B4929338.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4929368.png)
![dimethyl 2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)terephthalate](/img/structure/B4929377.png)
![5-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-furamide](/img/structure/B4929388.png)
![3-oxo-1,1-diphenyl-1H,3H-2,1-[1,3,2]oxazaborolo[3,4-a][1]pyridin-8-ylium-1-uide](/img/structure/B4929402.png)
![3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4929406.png)
![N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4929411.png)
![8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate](/img/structure/B4929415.png)
![1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4929416.png)
![2-cyclohexyl-6-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B4929432.png)
